Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate
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Overview
Description
Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate involves multiple steps. One common method includes the use of cyclopentadiene and isoxazole derivatives as starting materials. The reaction typically proceeds through a series of cycloaddition and rearrangement reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-3-carboxylate
- Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,2-dicarboxylate
Uniqueness
Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H28N2O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-O'-tert-butyl 3-O-ethyl (3aS,6aR)-spiro[3a,4,5,6a-tetrahydrocyclopenta[d][1,2]oxazole-6,4'-piperidine]-1',3-dicarboxylate |
InChI |
InChI=1S/C18H28N2O5/c1-5-23-15(21)13-12-6-7-18(14(12)25-19-13)8-10-20(11-9-18)16(22)24-17(2,3)4/h12,14H,5-11H2,1-4H3/t12-,14+/m0/s1 |
InChI Key |
XTMSTRDONOGEKE-GXTWGEPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=NO[C@@H]2[C@H]1CCC23CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=NOC2C1CCC23CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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